4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride is complex, and detailed analysis would require more specific information or resources.Physical And Chemical Properties Analysis
4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride has a molecular weight of 353.63 g/mol. For more detailed physical and chemical properties, such as melting point, boiling point, and density, more specific resources or databases would be required .Scientific Research Applications
Related Research Findings:
Synthetic Applications : Compounds with iodobenzyl groups, similar to "4-Iodobenzyl," are often used in organic synthesis, particularly in cross-coupling reactions which are pivotal in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science (Kanamori et al., 2011).
Neuropharmacological Research : Pyrrolidinylmethyl ethers, due to their structural similarity to various neurotransmitter analogs, are frequently explored in neuropharmacological research for their potential as ligands for neurological receptors, which could be relevant for therapeutic applications in treating neurological disorders (Holladay et al., 1998).
Radioligand Development : Iodinated compounds, similar to "4-Iodobenzyl," are commonly used in the development of radioligands for imaging studies, including PET and SPECT. These studies are crucial for understanding receptor distributions in the brain and for diagnosing various neurological and psychiatric conditions (Staelens et al., 2005).
Chemical Biology : Ether compounds, like "3-pyrrolidinylmethyl ether," are often investigated in chemical biology for their potential to modulate biological processes, including enzyme reactions and protein-protein interactions. This research can lead to the development of new therapeutic agents or chemical tools for biological research (Briard et al., 2008).
properties
IUPAC Name |
3-[(4-iodophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11;/h1-4,11,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHXAEYKQVVDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=C(C=C2)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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